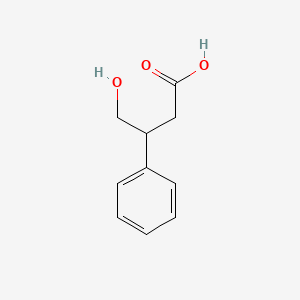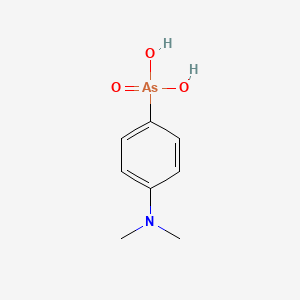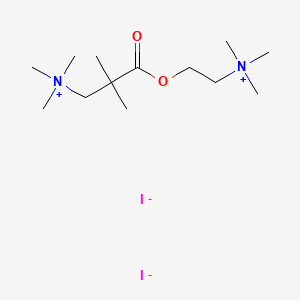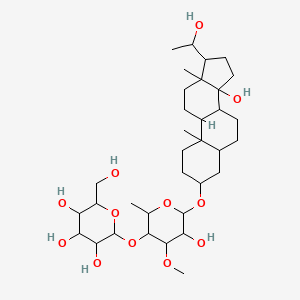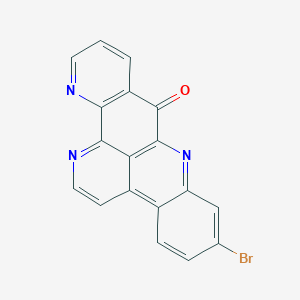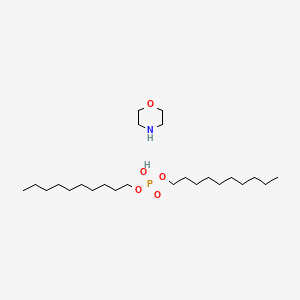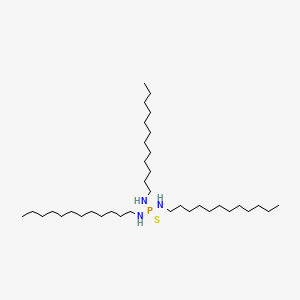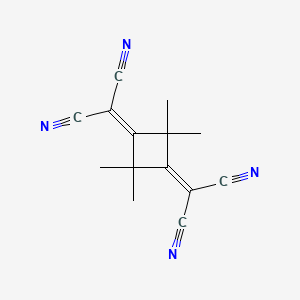
Bis(2-hydroxyhexadecyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyhexadecyl) hydrogen phosphate: is a chemical compound with the molecular formula C32H67O6P and a molecular weight of 578.8 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-hydroxyhexadecyl) hydrogen phosphate typically involves the reaction of 2-hydroxyhexadecanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as mixing, heating, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: : Bis(2-hydroxyhexadecyl) hydrogen phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and phosphate groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as or can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like or can be employed to reduce the phosphate group.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Bis(2-hydroxyhexadecyl) hydrogen phosphate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: : In biological research, this compound is utilized as a membrane mimic to study the interactions of proteins and lipids. It is also employed in the preparation of liposomes for drug delivery applications.
Medicine: drug formulation and delivery systems . Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs and improving their bioavailability.
Industry: : In industrial applications, this compound is used in the production of cosmetics , personal care products , and lubricants . Its surfactant properties make it valuable in formulations requiring stable emulsions and enhanced product performance.
Wirkmechanismus
The mechanism of action of bis(2-hydroxyhexadecyl) hydrogen phosphate involves its interaction with lipid bilayers and membrane proteins . The hydroxyl and phosphate groups facilitate hydrogen bonding and electrostatic interactions , which contribute to its emulsifying and stabilizing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) hydrogen phosphate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.
Di(2-ethylhexyl) phosphate: Another related compound with distinct uses in solvent extraction and plasticizer production .
Uniqueness: : Bis(2-hydroxyhexadecyl) hydrogen phosphate stands out due to its longer alkyl chains and hydroxyl groups , which enhance its emulsifying and stabilizing capabilities. This makes it particularly valuable in applications requiring high stability and compatibility with biological systems .
Eigenschaften
CAS-Nummer |
85099-11-2 |
|---|---|
Molekularformel |
C32H67O6P |
Molekulargewicht |
578.8 g/mol |
IUPAC-Name |
bis(2-hydroxyhexadecyl) hydrogen phosphate |
InChI |
InChI=1S/C32H67O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(33)29-37-39(35,36)38-30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3,(H,35,36) |
InChI-Schlüssel |
XDMARPMWIHTFGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


